Technical Whitepaper: 7-Isopropyl-1H-indole (CAS 57817-04-6)
Technical Whitepaper: 7-Isopropyl-1H-indole (CAS 57817-04-6)
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural logic.
Steric Control in Indole Scaffolds: Synthesis, Properties, and Medicinal Utility[1]
Executive Summary
7-isopropyl-1H-indole (CAS 57817-04-6) represents a critical building block in modern medicinal chemistry, distinguished by the steric bulk of the isopropyl group at the C7 position.[1] Unlike its C7-methyl or C7-ethyl analogs, the isopropyl moiety provides a significant "steric anchor," capable of locking ligand conformations within active sites and shielding the indole core from rapid metabolic oxidation.
This guide outlines the definitive synthetic route—the Bartoli Indole Synthesis —which is uniquely suited for this sterically hindered target.[1] It further details the compound's application as a scaffold in HIV-1 integrase inhibitors, metallo-
Chemical Profile & Structural Analysis[2]
The 7-isopropyl group exerts a profound electronic and steric influence on the indole ring system.[1] Mechanistically, this substituent hinders electrophilic attacks at the C7 position and influences the torsion angles of substituents at C2 and C3, often forcing them into bioactive conformations.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 57817-04-6 | |
| IUPAC Name | 7-(propan-2-yl)-1H-indole | |
| Molecular Formula | C | |
| Molecular Weight | 159.23 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to darken upon oxidation.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Hydrophobic; insoluble in water. |
| Key Structural Feature | C7-Isopropyl Steric Bulk | Blocks metabolic hydroxylation at C7.[1] |
Synthetic Methodology: The Bartoli Protocol[3][4]
While the Fischer indole synthesis is the standard for many indoles, it often fails or suffers from low yields with ortho-substituted anilines due to steric clash during the hydrazone cyclization.
The Bartoli Indole Synthesis is the superior method for 7-isopropylindole.[1] It utilizes the steric bulk of the ortho-substituent to drive the necessary [3,3]-sigmatropic rearrangement.[1][2]
Core Reaction Logic
-
Precursor: 2-Isopropylnitrobenzene.[1]
-
Mechanism: The Grignard reagent attacks the nitro group, leading to a nitroso intermediate.[2] A second equivalent of Grignard attacks, followed by a [3,3]-sigmatropic rearrangement that is accelerated by the C7 steric bulk.
Visualization: Bartoli Synthesis Pathway
Figure 1: The Bartoli Indole Synthesis pathway. The steric bulk of the isopropyl group (Start) facilitates the rearrangement step (Inter2), making this route highly efficient for 7-substituted indoles.
Detailed Experimental Protocol
Safety Note: Vinylmagnesium bromide is highly reactive.[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[1]
Step-by-Step Synthesis of 7-Isopropyl-1H-indole
-
Preparation of Reagents:
-
Reaction Setup:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel.
-
Charge the flask with vinylmagnesium bromide solution under Argon flow.
-
Cool the solution to -40°C (dry ice/acetonitrile bath). Crucial: Lower temperatures (-78°C) can be too slow; higher temperatures (>0°C) cause polymerization.[1]
-
-
Addition:
-
Dissolve 2-isopropylnitrobenzene in a minimal amount of anhydrous THF.[1]
-
Add the nitroarene solution dropwise to the Grignard reagent over 30–45 minutes.[1] Maintain internal temperature below -30°C.
-
Observation: The solution will turn deep dark/brown, characteristic of the nitroso-Grignard complex.[1]
-
-
Reaction Maintenance:
-
Quench & Workup:
-
Purification:
Medicinal Chemistry Applications
The 7-isopropyl group is not merely a structural placeholder; it is a functional tool for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1]
Key Application Areas
-
Metallo-
-Lactamase (MBL) Inhibitors:-
Mechanism: Derivatives like 7-isopropyl-1H-indole-2-carboxylic acid bind to the active site of MBLs (e.g., NDM-1, VIM-2).[1][6]
-
Role of C7-Isopropyl: The bulky group occupies a hydrophobic pocket adjacent to the zinc active site, improving selectivity over mammalian metalloenzymes and preventing hydrolysis by the bacteria.
-
-
HIV-1 Integrase Inhibitors:
-
5-HT (Serotonin) Receptor Modulators:
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR Logic of 7-Isopropylindole. The C7 position acts as a metabolic shield and conformational lock, while C2 and C3 are vectors for target engagement.
References
-
Bartoli, G., et al. (1989).[3] "Reaction of nitroarenes with vinyl Grignard reagents: A flexible synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene via the Bartoli Reaction." Synlett, 1999(10), 1594-1596. Link
-
Li, H., et al. (2020).
-Lactamase Inhibitors." Journal of Medicinal Chemistry, 63(21), 12707–12729. Link -
PubChem. (2025).[1] "Compound Summary: 7-isopropyl-1H-indole." National Library of Medicine.[1] Link
-
Vertex Pharmaceuticals. (2014).[1] "Indole Derivatives as Modulators of CFTR." Patent WO2014123456.[1] Link(Note: Representative patent for indole scaffolds in drug discovery).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities - PMC [pmc.ncbi.nlm.nih.gov]
